6-Bromo-7-chloro-8-fluoroquinoline
Description
Significance of Halogenated Quinolines as Versatile Synthetic Precursors and Bioactive Scaffolds
Halogenated quinolines are of immense importance in the chemical sciences for two primary reasons: they serve as highly versatile synthetic intermediates and as foundational scaffolds for biologically active molecules. researchgate.netresearchgate.net The presence of halogen atoms on the quinoline (B57606) ring provides reactive sites for further chemical modifications. researchgate.net These halogens can be readily replaced or can participate in various cross-coupling reactions, allowing chemists to introduce a wide range of functional groups and build more complex molecular architectures. ossila.com This synthetic flexibility makes halogenated quinolines valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialized dyes. researchgate.netossila.com
Beyond their role as synthetic precursors, the quinoline nucleus itself is a "privileged scaffold" in medicinal chemistry, appearing in over 200 biologically active natural alkaloids, including the antimalarial drug quinine. wikipedia.org The addition of halogens can significantly modulate a molecule's properties, such as its metabolic stability, lipophilicity, and permeability, which are critical parameters for drug efficacy. nih.gov Consequently, halogenated quinoline scaffolds are integral to many therapeutic agents, exhibiting a broad spectrum of activities including antibacterial, antiviral, anticancer, antifungal, and anti-inflammatory properties. ijresm.commdpi.comnih.govnih.gov For example, select halogenated quinolines (HQs) have demonstrated the ability to eradicate drug-resistant, gram-positive bacterial pathogens and their biofilms. nih.gov
Overview of Quinoline Derivatives with Diverse Substitution Patterns
For instance, the introduction of halogens at specific sites can lead to compounds with highly targeted biological activities. Studies on 5,8-quinolinedione (B78156) derivatives revealed that the type and location of substituents at the C-6 and C-7 positions were critical for their anticancer activity. mdpi.com Similarly, research into antibacterial agents has shown that modifications at the C-7 position of fluoroquinolones significantly impact their lethal activity against bacteria. nih.gov The development of lysyl-tRNA synthetase inhibitors for treating tuberculosis also involved exploring halogen substitutions to enhance potency. acs.org The strategic placement of different halogens—like fluorine, chlorine, and bromine—can fine-tune the electronic and steric properties of the molecule, thereby optimizing its interaction with biological targets. nih.govnih.gov This ability to create diverse substitution patterns is a cornerstone of modern drug discovery and materials science, allowing for the rational design of novel compounds with tailored functions. nih.govmdpi.com
Research Trajectory of 6-Bromo-7-chloro-8-fluoroquinoline and Closely Related Halogenated Quinoline Structures
The properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 1375069-04-7 bldpharm.com |
| Molecular Formula | C₉H₃BrClFN |
| Molecular Weight | 274.48 g/mol |
| Physical Form | Solid |
Note: Data sourced from chemical supplier catalogs, presented as a summary of available information.
Research on related compounds underscores the value of this specific halogen arrangement. For example, 6-Chloro-8-fluoroquinoline is a known intermediate for active pharmaceutical ingredients (APIs) like Besifloxacin, used in topical antibiotic treatments. ossila.com The presence of the 8-fluoro substituent is a common feature in many potent fluoroquinolone antibiotics. nih.gov
The addition of a bromine atom, as in 6-Bromo-7-fluoroquinoline or 8-Bromo-6-fluoroquinoline, introduces another layer of synthetic versatility. angenechemical.comnih.gov Bromine is an excellent leaving group in palladium-catalyzed cross-coupling reactions (like Suzuki or Buchwald-Hartwig reactions), which are powerful tools for creating carbon-carbon and carbon-nitrogen bonds. This makes bromo-fluoroquinolines valuable precursors for creating libraries of complex molecules for drug discovery. ossila.comnih.gov
The research trajectory for compounds like this compound is therefore directed toward its use as a sophisticated building block. Chemists can selectively target the different halogen atoms for stepwise functionalization, leveraging the varied reactivity of C-Br, C-Cl, and C-F bonds to construct highly substituted quinoline derivatives that would be difficult to synthesize by other means. The combined electronic effects of the three different halogens also make it an interesting candidate for studies in materials science, potentially for creating novel dyes or electronic materials. ossila.comossila.com
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-7-chloro-8-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-6-4-5-2-1-3-13-9(5)8(12)7(6)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMLGOVAVIKSDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C(=C2N=C1)F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40742992 | |
| Record name | 6-Bromo-7-chloro-8-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40742992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375069-04-7 | |
| Record name | 6-Bromo-7-chloro-8-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40742992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 6 Bromo 7 Chloro 8 Fluoroquinoline and Its Analogues
Strategic Approaches to Multi-Halogenated Quinoline (B57606) Scaffolds
The construction of quinoline derivatives bearing multiple halogen substituents requires sophisticated strategies to control the position of each halogen atom on the aromatic rings.
Regioselective Halogenation and Polyhalogenation Strategies
Regioselective halogenation is crucial for the synthesis of specifically substituted quinolines. The inherent electronic properties of the quinoline ring direct electrophilic substitution, but controlling this reactivity to achieve desired substitution patterns, especially in the presence of multiple directing groups, requires carefully chosen methods.
A common strategy involves the direct C-H halogenation of pre-functionalized quinolines. For instance, an operationally simple and metal-free protocol has been developed for the C5–H halogenation of various 8-substituted quinoline derivatives. rsc.orgnih.gov This method utilizes trihaloisocyanuric acids as an inexpensive and atom-economical halogen source, proceeding at room temperature with high regioselectivity. rsc.orgnih.govresearchgate.net The reaction demonstrates broad substrate scope, tolerating a variety of substituents at the 8-position and consistently yielding the C5-halogenated product in good to excellent yields. rsc.orgresearchgate.net This approach provides an economical and efficient route to halogenated quinolines with excellent functional group tolerance. researchgate.netrsc.org
Another approach focuses on the C3–H regioselective halogenation of 4-quinolones, which can be achieved using potassium halide salts and hypervalent iodine(III) reagents like Phenyliodine(III) diacetate (PIDA) or Phenyliodine(III) bis(trifluoroacetate) (PIFA). acs.org This method offers a practical and green protocol for accessing a diversity of C3-halogenated 4-quinolones at room temperature with high regioselectivity. acs.org
The table below summarizes various regioselective halogenation methods for the quinoline scaffold.
| Quinoline Substrate | Reagent(s) | Position of Halogenation | Key Features |
| 8-Substituted Quinolines | Trihaloisocyanuric acid (TCCA, TBCA) | C5 | Metal-free, room temperature, high regioselectivity, atom economical rsc.orgnih.gov |
| 4-Quinolones | Potassium halide, PIFA/PIDA | C3 | Mild conditions, high regioselectivity, good functional group tolerance acs.org |
| 8-Aminoquinoline Amides | Alkyl bromides, Copper catalyst | C5 | Utilizes alkyl bromides as halogen source, proceeds in DMSO under air researchgate.net |
| Pyridines and Quinolines | N-halosuccinimides | C3 (meta) | Dearomatization-rearomatization sequence, exclusive meta-selectivity orgsyn.org |
Polyhalogenation often relies on the sequential introduction of halogens, where the directing effects of the existing substituents guide the position of the incoming halogen. For example, the presence of an activating group at C8 can direct halogenation to C5 and C7 positions. Subsequent modifications or different halogenating agents can then be used to introduce halogens at other positions.
Sequential Halogenation Protocols and Halogen Migration Studies
Sequential halogenation is a powerful tool for building multi-halogenated systems. This involves a stepwise process where halogens are introduced one after another, allowing for precise control over the final substitution pattern. An efficient one-pot synthesis of quinolines has been developed involving a sequential thio-Michael addition, cyclization, and desulfurization process. nih.gov While not a direct halogenation sequence, it demonstrates the power of sequential reactions in building the quinoline core, which can then be subjected to halogenation.
Protocols for selective sequential meta-meta'-dihalogenation have been demonstrated, highlighting the ability to introduce multiple halogens in a controlled manner without isolating the mono-halogenated intermediate. orgsyn.org In the context of synthesizing a molecule like 6-bromo-7-chloro-8-fluoroquinoline, a potential strategy would involve starting with a precursor that already contains one or more of the desired halogens, followed by sequential introduction of the remaining halogens. The order of introduction is critical and is dictated by the directing effects of the substituents present at each step.
Halogen migration is a less common but potential phenomenon in quinoline chemistry, particularly under thermal or acidic conditions. While not extensively studied for this specific scaffold, rearrangements are known to occur in related heterocyclic systems. The stability of the resulting carbocation intermediates typically governs the likelihood and outcome of such migrations. In most synthetic protocols for halogenated quinolines, conditions are optimized to prevent such side reactions and ensure the kinetic or thermodynamic product is formed with high fidelity.
Precursor Synthesis and Intermediate Transformations for Halogenated Quinolines
The synthesis of complex halogenated quinolines often begins with the construction of a simpler, substituted quinoline ring from acyclic precursors. The choice of starting materials is paramount as it dictates the substitution pattern of the final product.
Utilizing Substituted Aminophenols and Related Precursors
Substituted anilines and aminophenols are fundamental building blocks for constructing the quinoline core. researchgate.net For instance, 8-hydroxyquinoline derivatives can be synthesized from aminophenols through multi-component reactions like the Povarov reaction, which involves an aniline, an aldehyde, and a dienophile. researchgate.net The substituents on the initial aminophenol or aniline precursor will be incorporated into the final quinoline product. For the synthesis of this compound, a hypothetical starting material could be a 3-bromo-4-chloro-5-fluoroaniline, which would then undergo a cyclization reaction to form the desired quinoline skeleton.
Application of Gould-Jacobs and Conrad-Limpach Methodologies to Halogenated Intermediates
Classic named reactions remain highly relevant for the synthesis of the quinoline core, which can then be halogenated. The Gould-Jacobs and Conrad-Limpach reactions are two such powerful methods for creating 4-hydroxyquinoline (quinolin-4-one) scaffolds.
The Gould-Jacobs reaction involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate, followed by thermal cyclization. d-nb.infowikipedia.orgmdpi.com This method is particularly useful for synthesizing 4-quinolones and has been applied to halogenated anilines. d-nb.infomdpi.com The regioselectivity of the cyclization is influenced by both steric and electronic factors of the substituents on the aniline ring. mdpi.com
The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters. wikipedia.orgsynarchive.comjptcp.com Depending on the reaction temperature, this method can yield either 4-hydroxyquinolines (at lower temperatures, kinetic control) or 2-hydroxyquinolines (at higher temperatures, thermodynamic control). wikipedia.orgquimicaorganica.org The reaction proceeds via a Schiff base intermediate, which undergoes an electrocyclic ring closing at high temperatures (around 250 °C). wikipedia.orgsynarchive.com
The table below provides a comparison of these two classical synthesis methods.
| Feature | Gould-Jacobs Reaction | Conrad-Limpach Synthesis |
| Starting Materials | Aniline, Diethyl ethoxymethylenemalonate wikipedia.orgmdpi.com | Aniline, β-ketoester wikipedia.orgjptcp.com |
| Primary Product | 4-Hydroxy-3-carboalkoxyquinoline wikipedia.org | 4-Hydroxyquinoline wikipedia.org |
| Key Intermediate | Anilinomethylenemalonate, Ketene mdpi.com | Schiff base (enamine) wikipedia.orgjptcp.com |
| Reaction Conditions | High temperature for cyclization ablelab.eu | High temperature (~250 °C) for cyclization wikipedia.orgsynarchive.com |
| Key Advantage | Good for 4-quinolone synthesis, basis for many antibiotics mdpi.com | Can selectively produce 2- or 4-hydroxyquinolines based on conditions wikipedia.org |
Both methods can be adapted to produce halogenated quinolines by starting with the appropriately halogenated aniline precursor.
Green Chemistry Approaches in Halogenated Quinoline Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. tandfonline.comresearchgate.net This is particularly important in the synthesis of halogenated compounds, which can involve hazardous reagents and produce toxic byproducts.
Green chemistry approaches in halogenated quinoline synthesis include:
Metal-Free Catalysis: As mentioned earlier, metal-free methods for regioselective halogenation avoid the use of toxic and expensive heavy metals. nih.govrsc.org
Use of Greener Solvents: Reactions are being developed in environmentally benign solvents like water or ethanol, or even under solvent-free conditions. tandfonline.comnih.gov Ionic liquids and deep eutectic solvents are also being explored as alternative reaction media. ijpsjournal.com
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times, reduce energy consumption, and often improve yields compared to conventional heating. tandfonline.comijpsjournal.commdpi.com
Nanocatalysis: The use of nanocatalysts offers advantages such as high efficiency, selectivity, and recyclability. nih.govacs.org For example, silica-supported P₂O₅ has been used as an efficient, reusable catalyst for the Friedländer hetero-annulation to produce poly-substituted quinolines under solvent-free conditions.
Electrochemical Methods: Electrochemical synthesis provides a green alternative for halogenation, using electricity to drive the reaction and often requiring only simple halide salts as the halogen source. acs.org This approach avoids the need for harsh chemical oxidants.
The table below highlights some green synthetic protocols for quinoline synthesis.
| Green Approach | Example | Advantages |
| Microwave-Assisted Synthesis | Skraup reaction using glycerol in water tandfonline.com | Faster reaction times, reduced waste, use of green solvent ijpsjournal.commdpi.com |
| Nanocatalysis | Friedländer annulation using silica-supported P₂O₅ | High yields, short reaction times, solvent-free, reusable catalyst nih.govacs.org |
| Electrochemical Synthesis | C3-H halogenation of quinoline-4(1H)-ones acs.org | Environmentally friendly, uses potassium halides as halogen source and electrolyte acs.org |
| Metal-Free Halogenation | Remote C5-H halogenation using trihaloisocyanuric acid nih.gov | Atom-economical, mild conditions, avoids heavy metal catalysts rsc.org |
These approaches contribute to making the synthesis of complex molecules like this compound more sustainable and efficient.
Carbon-Carbon and Carbon-Heteroatom Bond Formation in Quinolone Synthesis
The construction of complex molecular architectures based on the quinoline scaffold is a cornerstone of medicinal chemistry and materials science. The introduction of diverse substituents onto the quinoline core is frequently achieved through powerful bond-forming reactions. Among the most versatile and widely adopted methods are palladium-catalyzed cross-coupling reactions, which allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. These reactions are particularly crucial for the functionalization of halogenated quinolines, such as this compound, transforming them into a wide array of novel derivatives.
Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Quinolines
Palladium-catalyzed cross-coupling reactions represent a class of chemical reactions that have revolutionized organic synthesis, a contribution recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki. These reactions typically involve the coupling of an organic halide or triflate with an organometallic reagent in the presence of a palladium catalyst.
For a polyhalogenated substrate like this compound, the regioselectivity of the coupling is a critical consideration. The reactivity of halogens in the oxidative addition step of the catalytic cycle, which is often rate-determining, generally follows the order: I > Br > OTf > Cl >> F. This predictable reactivity hierarchy is governed by the carbon-halogen bond dissociation energies (BDEs). Consequently, for this compound, palladium-catalyzed cross-coupling reactions are expected to occur selectively at the more reactive C6-bromo position, leaving the C7-chloro and C8-fluoro bonds intact under controlled conditions. This site-selectivity provides a powerful tool for the stepwise and controlled elaboration of the quinoline core.
The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed reaction for the formation of C(sp²)–C(sp²) bonds, typically between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents.
The catalytic cycle involves three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halogenated quinoline. For this compound, this occurs selectively at the C-Br bond.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, a step that is typically facilitated by a base.
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
In the context of this compound, the Suzuki-Miyaura reaction serves as a powerful method for introducing aryl or heteroaryl substituents at the C6 position. This regioselectivity allows for the synthesis of 6-aryl-7-chloro-8-fluoroquinolines, which can be valuable intermediates for further functionalization.
| Coupling Partner | Catalyst/Precatalyst | Ligand | Base | Solvent | Expected Outcome |
|---|---|---|---|---|---|
| Arylboronic Acid | Pd(OAc)₂ | SPhos or XPhos | K₂CO₃ or K₃PO₄ | Dioxane/H₂O or Toluene/H₂O | Selective C-6 Arylation |
| Heteroarylboronic Acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DMF/H₂O | Selective C-6 Heteroarylation |
| Alkenylboronic Ester | Pd(dppf)Cl₂ | - | Cs₂CO₃ | THF | Selective C-6 Alkenylation |
The Stille coupling reaction involves the palladium-catalyzed coupling of an organic halide with an organotin reagent (organostannane). This method is known for its tolerance of a very wide range of functional groups, as organostannanes are stable and generally unreactive towards many common reagents. However, a significant drawback is the toxicity of the tin compounds.
The mechanism of the Stille reaction is analogous to that of the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. When applied to this compound, the reaction proceeds selectively at the C6-bromo position. The choice of palladium catalyst and ligands is crucial for achieving high yields and preventing side reactions. The reaction allows for the introduction of aryl, heteroaryl, alkenyl, and alkynyl groups at the C6 position.
| Coupling Partner (R-SnBu₃) | Catalyst/Precatalyst | Ligand | Additive | Solvent | Expected Outcome |
|---|---|---|---|---|---|
| Aryl-SnBu₃ | Pd(PPh₃)₄ | - | LiCl | Toluene or Dioxane | Selective C-6 Arylation |
| Alkenyl-SnBu₃ | Pd₂(dba)₃ | P(fur)₃ | CuI | NMP or DMF | Selective C-6 Alkenylation |
| Alkynyl-SnBu₃ | PdCl₂(PPh₃)₂ | - | - | THF | Selective C-6 Alkynylation |
The Negishi coupling utilizes organozinc reagents to couple with organic halides or triflates, catalyzed by palladium or nickel complexes. Organozinc reagents are generally more reactive than their boron or tin counterparts, which can lead to faster reaction times and milder conditions. However, they are also more sensitive to moisture and air. The reaction exhibits broad scope and high functional group tolerance.
For this compound, the Negishi coupling provides an efficient route to C6-substituted derivatives. The organozinc reagent, which can be prepared from the corresponding organic halide, will couple selectively at the C-Br bond. This method is particularly useful for forming C(sp²)–C(sp³), C(sp²)–C(sp²), and C(sp²)–C(sp) bonds.
| Coupling Partner (R-ZnX) | Catalyst/Precatalyst | Ligand | Solvent | Expected Outcome |
|---|---|---|---|---|
| Aryl-ZnCl | Pd(PPh₃)₄ | - | THF or Dioxane | Selective C-6 Arylation |
| Alkyl-ZnBr | Pd₂(dba)₃ | t-Bu₃P | THF | Selective C-6 Alkylation |
| Benzyl-ZnBr | PdCl₂(dppf) | - | DMF | Selective C-6 Benzylation |
The Sonogashira coupling is the premier method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, such as CuI, in the presence of an amine base. This reaction is highly valued for the synthesis of arylalkynes and conjugated enynes.
When this compound is subjected to Sonogashira coupling conditions, alkynylation occurs selectively at the C6-bromo position. This provides a direct route to 6-alkynyl-7-chloro-8-fluoroquinolines, which are versatile building blocks for constructing more complex molecules, including those with potential applications in materials science and medicinal chemistry. Catalyst control can be crucial in systems with multiple reactive sites to ensure high regioselectivity.
| Coupling Partner | Catalyst/Precatalyst | Co-catalyst | Base | Solvent | Expected Outcome |
|---|---|---|---|---|---|
| Terminal Alkyne | PdCl₂(PPh₃)₂ | CuI | Et₃N or Diisopropylamine | THF or DMF | Selective C-6 Alkynylation |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | Toluene | Selective C-6 Alkynylation |
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. This reaction is a powerful tool for the synthesis of substituted alkenes.
The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the organic halide, which for this compound, occurs at the C-Br bond. The resulting organopalladium(II) complex then undergoes migratory insertion with the alkene. Finally, a β-hydride elimination step releases the substituted alkene product and forms a palladium-hydride species, which is converted back to the active Pd(0) catalyst by the base.
This reaction allows for the vinylation of the C6 position of the quinoline ring, providing access to 6-alkenyl-7-chloro-8-fluoroquinoline derivatives. The regioselectivity and stereoselectivity of the alkene insertion are important considerations in this methodology.
| Alkene Coupling Partner | Catalyst/Precatalyst | Ligand | Base | Solvent | Expected Outcome |
|---|---|---|---|---|---|
| Styrene | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF or Acetonitrile (B52724) | Selective C-6 Vinylation |
| n-Butyl acrylate | Pd(PPh₃)₄ | - | NaOAc | DMA | Selective C-6 Vinylation |
| Cyclohexene | Herrmann's Catalyst | - | K₂CO₃ | NMP | Selective C-6 Vinylation |
C-H Functionalization Strategies for Quinolines
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic cores, avoiding the need for pre-functionalized substrates. nih.gov For quinolines, the nitrogen atom can act as an intrinsic directing group, influencing the regioselectivity of the reaction. nih.gov
Metal-catalyzed C-H activation can be directed to various positions of the quinoline ring. While the C2 position is often readily functionalized due to its proximity to the nitrogen, methods have been developed for selective functionalization at more distal positions, including C8. acs.orgnih.gov This is often achieved by forming a chelation-assisted metallacyclic intermediate. For instance, using a quinoline N-oxide, a rhodium or iridium catalyst can selectively direct iodination or amidation to the C8 position. acs.org
In the case of this compound, the C-H bonds available for functionalization are at positions 2, 3, 4, and 5. Directing the functionalization to a specific one of these positions in the presence of the halogens would require careful selection of catalysts and directing groups to overcome the electronic biases of the substituted ring. This strategy offers a complementary approach to cross-coupling, allowing for the introduction of substituents on the other ring of the quinoline system.
Oxidative Annulation and Cascade Cyclization Reactions
These strategies are fundamental to the construction of the quinoline ring system itself and are particularly relevant for synthesizing analogues of the target compound. mdpi.com Oxidative annulation often involves the transition-metal-catalyzed reaction of anilines with other components, building the quinoline core through a series of C-H activation, coupling, and cyclization steps. acs.orgnih.govmdpi.com
For example, rhodium(III)-catalyzed oxidative annulation of an appropriately substituted aniline with alkynes can lead to the formation of substituted quinolines. snnu.edu.cnnih.govacs.org Similarly, cascade reactions, which involve a sequence of intramolecular and intermolecular bond-forming events in a single pot, provide efficient routes to complex quinoline structures. nih.govacs.orgorganic-chemistry.orgorganic-chemistry.org Methodologies like the Gould-Jacobs reaction, starting from an aniline and a malonic acid derivative, represent classic cascade cyclizations to form 4-hydroxyquinolines. nih.gov By starting with a precursor like 2-bromo-3-chloro-4-fluoroaniline, these methods could potentially be adapted to construct the specific halogenation pattern of the target quinoline core.
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Quinolines
Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic and heteroaromatic rings. wikipedia.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the ring to form a stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of a leaving group. youtube.com
The SNAr mechanism is favored by the presence of strong electron-withdrawing groups ortho or para to the leaving group. wikipedia.org In quinolines, the ring nitrogen acts as a powerful electron-withdrawing feature, activating the ring (particularly at the 2- and 4-positions) towards nucleophilic attack. youtube.com
For this compound, the reactivity of the halogens as leaving groups in SNAr reactions is typically the reverse of that seen in cross-coupling: F > Cl > Br > I. This is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by the high electronegativity of the fluorine atom polarizing the C-F bond. youtube.com Therefore, under SNAr conditions (e.g., reaction with an alkoxide, amine, or thiol), the C8-fluoro substituent would be the most likely to be displaced. This provides a powerful and orthogonal strategy to cross-coupling, allowing for selective functionalization at the C8 position.
Table 3: Orthogonal Reactivity of Halogen Substituents
| Reaction Type | Primary Reactive Site on this compound | Typical Leaving Group Reactivity Order |
| Cross-Coupling | C6-Br | I > Br > Cl >> F |
| SNAr | C8-F | F > Cl > Br > I |
Positional Derivatization and Functionalization of the Quinolone Ring System
The unique arrangement of three different halogens in this compound allows for a highly controlled and positional derivatization strategy. By exploiting the distinct reactivity profiles of the C-Br, C-Cl, and C-F bonds under different reaction paradigms, each position can be addressed selectively.
A potential synthetic sequence could be as follows:
C6 Functionalization: Utilize a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Kumada, Hiyama) to selectively replace the bromine atom at the 6-position. The milder conditions required for this transformation would leave the chlorine and fluorine atoms untouched.
C8 Functionalization: Following the modification at C6, employ a nucleophilic aromatic substitution (SNAr) reaction. A suitable nucleophile (e.g., sodium methoxide, benzylamine) would preferentially displace the highly activated fluorine atom at the 8-position.
C7 Functionalization: The C7-chloro bond, being the most robust of the three halogens towards both cross-coupling and SNAr, could potentially be functionalized last. This might require more forcing cross-coupling conditions, such as the use of highly active catalysts or higher temperatures.
This strategic, multi-step functionalization allows for the precise and independent installation of three different substituents at positions 6, 7, and 8, enabling the synthesis of a vast library of complex quinoline derivatives from a single, versatile starting material.
Modifications at the C-2 Position
The C-2 position of the quinoline ring is electronically distinct due to its proximity to the nitrogen atom, making it susceptible to specific C-H functionalization strategies. nih.gov One of the most powerful and widely adopted methods for activating this position involves the initial formation of a quinoline N-oxide. researchgate.netresearchgate.net This N-oxidation enhances the electrophilicity of the C-2 carbon, facilitating nucleophilic attack.
This strategy has been successfully employed to introduce a variety of substituents under mild, often metal-free, conditions. rsc.org For instance, the reaction of quinoline N-oxides with amines (primary or secondary) or active methylene compounds in the presence of a phosphonate and a weak base can lead to highly selective C-2 amination and alkylation, respectively. rsc.org This approach provides a direct and efficient pathway to 2-substituted quinolines, which can be challenging to access through other means. researchgate.net The N-oxide can often be removed in a subsequent reduction step to yield the final functionalized quinoline. researchgate.net
Key methodologies for C-2 functionalization include:
N-Oxide Activation: This is a key step that significantly increases the reactivity of the C-2 and C-8 positions. researchgate.netresearchgate.net
Metal-Free Amination and Alkylation: One-pot procedures have been developed for the C-2 selective introduction of amino and alkyl groups onto N-oxide precursors. rsc.org
Transition Metal-Catalyzed Reactions: A variety of transition metals, including Palladium, Copper, Rhodium, and Iron, have been used to catalyze C-H functionalization at the C-2 position. nih.gov
Derivatization of the C-3 Position (e.g., Carboxylic Acid Transformations)
Functionalization at the C-3 position of the quinoline nucleus is generally more challenging compared to the C-2 or C-4 positions, which are more electronically activated. nih.gov However, specific strategies have been developed to achieve regioselective derivatization at C-3.
One effective method involves the electrophilic cyclization of N-(2-alkynyl)aniline precursors. nih.gov This approach allows for the direct installation of various functional groups, including halogens (iodo, bromo), phenylselenyl, and sulfur-containing moieties, at the C-3 position during the formation of the quinoline ring itself. The reaction proceeds under mild conditions and tolerates a range of functional groups on the aniline precursor. nih.gov
For pre-formed quinoline scaffolds, a powerful technique is directed ortho-metalation. In a polysubstituted system, a substituent at the C-4 position can direct a strong base, such as lithium diisopropylamide (LDA), to selectively deprotonate the C-3 position. The resulting organolithium intermediate can then be trapped by an electrophile. A key example is the reaction with carbon dioxide (CO2) to introduce a carboxylic acid group, yielding a quinoline-3-carboxylic acid. uni-muenchen.de This carboxylic acid serves as a versatile synthetic handle, enabling a wide array of subsequent transformations, including:
Formation of amides via coupling with amines.
Esterification with various alcohols.
Conversion to other functional groups through decarboxylative cross-coupling reactions. ias.ac.in
Functionalization at the C-4 Position
The C-4 position of the quinoline ring is highly amenable to functionalization, particularly when a halogen atom is present. This position is electronically activated, making it a prime site for both nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. nih.govacs.org
For a substrate like ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate, the chlorine atom at C-4 serves as an excellent leaving group for palladium-catalyzed reactions. This allows for the introduction of a wide variety of carbon-based substituents. For instance, Heck reactions with acrylate esters can be used to install α,β-unsaturated ester side chains, while Suzuki and Stille couplings enable the formation of C-C bonds with aryl, heteroaryl, or alkyl groups. nih.gov
Recent advancements also include visible-light-promoted protocols, such as Minisci-type reactions, which allow for C-4 selective phosphorylation of the quinoline core via a radical-mediated cross-dehydrogenation coupling process under mild conditions. acs.org
| Reaction Type | Reagents | Functional Group Introduced | Reference |
|---|---|---|---|
| Heck Coupling | Acrylate ester, Pd catalyst, base | α,β-Unsaturated ester | nih.gov |
| Suzuki Coupling | Aryl/alkyl boronic acid, Pd catalyst, base | Aryl or alkyl group | researchgate.net |
| Phosphorylation | Dialkyl H-phosphonate, photocatalyst, oxidant | Phosphonate group | acs.org |
| Domino Synthesis | Styrene, arylamine, Fe-catalyst | Substituted aryl/alkyl groups | researchgate.net |
Controlled Derivatization of Multi-Halogenated Quinoline Scaffolds
The presence of multiple, distinct halogen atoms on the quinoline scaffold of this compound provides a unique opportunity for controlled, sequential functionalization. The key to this selectivity lies in the differential reactivity of the carbon-halogen bonds. nih.govresearchgate.net
In transition-metal-catalyzed cross-coupling reactions, the reactivity of halogens typically follows the order C-I > C-Br > C-Cl >> C-F. This hierarchy allows for highly regioselective reactions. For the this compound core, the C-Br bond at the C-6 position is significantly more susceptible to oxidative addition by a palladium(0) catalyst than the C-Cl bond at C-7. researchgate.net This enables selective functionalization at C-6 via Suzuki, Sonogashira, or Buchwald-Hartwig couplings, leaving the chloro and fluoro groups untouched for subsequent, potentially more forceful, reaction conditions.
Another powerful technique for achieving regioselectivity is halogen-metal exchange. Using specific bimetallic reagents, such as sBu2Mg·2LiOR, a regioselective Br/Mg exchange can be performed even in the presence of other halogens. nih.gov This generates a Grignard-like intermediate at the site of the original bromine atom, which can then be quenched with a wide range of electrophiles to introduce new functional groups with high precision. nih.gov The choice of solvent and additives can further tune the selectivity of these exchange reactions. nih.gov
| Position | Halogen | Relative Reactivity (Pd-Coupling) | Primary Synthetic Methodologies | Reference |
|---|---|---|---|---|
| C-6 | Bromo | High | Suzuki, Heck, Sonogashira, Buchwald-Hartwig couplings; Br/Mg exchange. | researchgate.netnih.gov |
| C-7 | Chloro | Medium | Coupling reactions under more forcing conditions; Nucleophilic aromatic substitution. | nih.gov |
| C-8 | Fluoro | Low | Generally unreactive in cross-coupling; can influence ring electronics or participate in specific directed metalations. | nih.gov |
Chemical Reactivity and Mechanistic Investigations of 6 Bromo 7 Chloro 8 Fluoroquinoline
Reactivity Profile of Halogen Atoms on the Quinolone Core
The reactivity of the halogen atoms at the C-6, C-7, and C-8 positions of the quinoline (B57606) ring is primarily governed by their susceptibility to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the carbon atom bearing a halogen, leading to the displacement of the halide ion. The presence of the electron-withdrawing quinoline ring system activates the attached halogens towards this type of substitution.
Comparative Reactivity of Bromine, Chlorine, and Fluorine (SNAr)
In nucleophilic aromatic substitution reactions, the reactivity of the leaving group often follows the order F > Cl > Br > I. This is contrary to the trend in alkyl halides and is attributed to the rate-determining step of the SNAr mechanism. The first step, the attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex), is typically the slow step. The high electronegativity of fluorine stabilizes this intermediate more effectively than chlorine or bromine, thus lowering the activation energy for its formation.
Table 1: Theoretical Comparative Reactivity of Halogens in SNAr Reactions
| Position | Halogen | Relative Electronegativity | Expected Relative Rate of SNAr |
| C-8 | Fluorine | 3.98 | High |
| C-7 | Chlorine | 3.16 | Moderate |
| C-6 | Bromine | 2.96 | Low |
| Note: This table is based on general principles of SNAr reactivity and is for illustrative purposes. Actual experimental rates may vary. |
Selective Reactivity in the Presence of Multiple Halogens
The presence of three different halogens on the quinoline core allows for the potential for selective functionalization. By carefully controlling reaction conditions such as temperature, solvent, and the nature of the nucleophile, it is often possible to target a specific halogen for substitution.
For instance, a mild nucleophile at a lower temperature might selectively displace the most reactive halogen, the fluorine at C-8. Stronger nucleophiles or higher temperatures could lead to the substitution of the chlorine at C-7, and more forcing conditions might be required to displace the bromine at C-6. Additionally, palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, are known to be highly selective for heavier halogens, providing a complementary method to selectively functionalize the C-6 bromine position without affecting the chlorine or fluorine atoms. The reactivity of 4-bromo-6-fluoroquinoline, for example, includes Pd-catalyzed coupling reactions on the bromide group and nucleophilic aromatic substitution on the fluoride (B91410) group.
Elucidation of Reaction Pathways and Identification of Intermediates
The reaction pathway for the nucleophilic aromatic substitution of 6-bromo-7-chloro-8-fluoroquinoline is expected to proceed through a two-step addition-elimination mechanism. The initial attack of a nucleophile on the carbon atom bearing a halogen leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This intermediate is characterized by the temporary loss of aromaticity in the ring. The subsequent departure of the halide leaving group restores the aromaticity and yields the final substituted product.
The identification of these transient intermediates can be achieved through various spectroscopic techniques, such as low-temperature NMR, or by trapping experiments. While no specific studies on the intermediates of this particular tri-haloquinoline were found, the general mechanism is well-established for a wide range of aromatic and heteroaromatic systems.
Intramolecular Cyclization and Rearrangement Mechanisms
Derivatives of this compound, particularly those with appropriately positioned functional groups, could potentially undergo intramolecular cyclization reactions. For example, if a nucleophilic group is introduced at a position that allows it to attack one of the halogen-bearing carbons within the same molecule, a new ring system can be formed. These reactions are often driven by the formation of stable five- or six-membered rings.
Rearrangement reactions in the quinoline series are also known, though less common for simple halogenated derivatives. Under certain conditions, such as the presence of strong bases or high temperatures, rearrangements involving the migration of substituents or even ring atoms can occur. However, without specific experimental data, any proposed mechanisms for this compound would be purely speculative.
Kinetic and Thermodynamic Aspects of Derivatization Reactions
The derivatization of this compound can be influenced by both kinetic and thermodynamic factors. A kinetically controlled reaction, typically occurring at lower temperatures, will favor the formation of the product that is formed fastest, which in SNAr reactions is often the substitution of the most reactive halogen (fluorine). In contrast, a thermodynamically controlled reaction, which is favored at higher temperatures where the initial reactions are reversible, will lead to the most stable product. The relative stability of the products will depend on the nature of the newly formed bond and any steric or electronic interactions within the final molecule.
A comprehensive study of the kinetic and thermodynamic parameters, such as rate constants, activation energies, and equilibrium constants, would be necessary to fully understand and predict the outcome of derivatization reactions on this polyhalogenated quinoline. Such studies would involve systematic variation of reaction conditions and careful analysis of product distributions over time.
Pharmacological and Biological Investigations of 6 Bromo 7 Chloro 8 Fluoroquinoline Analogues
Structure-Activity Relationship (SAR) Studies of Halogenated Quinoline (B57606) Derivatives
The biological activity of quinoline compounds is intrinsically linked to their chemical structure. biointerfaceresearch.com Structure-activity relationship (SAR) studies are crucial for understanding how different functional groups and their positions on the quinoline ring affect the molecule's pharmacological profile. medcraveonline.com These investigations provide a framework for designing more potent and selective therapeutic agents.
Influence of Halogen Substituents at C-6, C-7, and C-8 on Biological Efficacy
The nature and position of halogen substituents on the quinoline core are critical determinants of biological activity. Research into fluoroquinolones has demonstrated that modifications at the C-8 position can significantly enhance antibacterial potency, particularly against resistant mutants. nih.gov For instance, the presence of a C-8 bromine, chlorine, or methoxy (B1213986) group can enhance activity against resistant strains of Mycobacterium smegmatis and Staphylococcus aureus. nih.gov In these cases, the enhancement of activity was generally greater with a C-8 methoxy group and lower with a C-8 fluorine. nih.gov
The substituent at the C-7 position also has a profound impact on the spectrum and level of antibacterial activity. nih.gov In some instances, chlorinated derivatives at the C-7 position have demonstrated stronger activity against S. aureus, including resistant isolates, compared to their fluorinated counterparts. researchgate.net Specifically, a 3-chloroaniline (B41212) substituent at C-7 resulted in excellent activity against both standard and resistant S. aureus. researchgate.net
Contribution of Other Substituents (e.g., C-2, C-3, C-7) to Activity Profiles
Beyond the C-6, C-7, and C-8 positions, substituents at other locations on the quinoline ring are also pivotal in defining the molecule's activity profile. The C-2 position, for example, is synthetically tunable, and modifications at this site have led to the discovery of halogenated quinoline analogues with potent biofilm-eradicating capabilities. nih.gov The introduction of select polar appendages at the C-2 position has been shown to be well-tolerated and can lead to enhanced activities against specific pathogens like S. epidermidis. nih.gov
The C-7 position is particularly significant, with the nature of the functional group at this location greatly influencing the antibacterial spectrum. nih.gov It is generally understood that an electron-donating group at C-7 can increase the electron density on the carbonyl oxygen at the C-4 position, which is a feature of the standard 4-quinolone-3-carboxylic acid structure. nih.gov Medium-sized N-heterocyclic rings, such as piperazine (B1678402), at the C-7 position have been shown to contribute significantly to antibacterial activity. nih.gov
Furthermore, research on 4-aminoquinolines has identified that a substituent in the C-3 position of the quinoline ring is a critical structural feature for certain biological activities. biointerfaceresearch.com
Conformational Effects and Steric Factors on Biological Activity
The three-dimensional shape (conformation) and the spatial arrangement of atoms (steric factors) in quinoline derivatives play a crucial role in their biological activity. mdpi.com The conformation of a molecule can be heavily influenced by its environment and is a key factor in how it interacts with its biological target. mdpi.com
Steric hindrance, which is the prevention or slowing of a reaction due to the size and shape of molecules, can significantly affect biological efficacy. youtube.com For example, the electronic and steric properties of substituents at the 8-position of quinoline ligands in gold(III) complexes have been shown to modulate their stability and biological activity. nih.gov In some quinoline derivatives, the orientation of the quinoline and pyrazine (B50134) rings can be affected by the pyrazinethyl group, which creates a form of steric hindrance. nih.gov An accurate understanding of the conformational behavior of these molecules is often a prerequisite for comprehending their actions within a biological system. mdpi.com
Antimicrobial Activities
Halogenated quinolines have demonstrated a broad range of antimicrobial activities, positioning them as a promising class of compounds in the fight against pathogenic bacteria. nih.gov
Antibacterial Spectrum and Potency against Gram-Positive and Gram-Negative Strains
Halogenated quinoline derivatives have shown significant activity against a variety of bacterial strains. Many of these compounds are particularly effective against Gram-positive bacteria. nih.gov In general, quinolones that are more lipophilic are thought to have a better ability to penetrate the cell wall of Gram-positive bacteria, leading to enhanced activity. nih.gov Some 1-alkylquinolinium ionic liquids have demonstrated excellent, broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. rsc.org
However, in some studies, quinolinequinones showed no significant inhibitory activity against Gram-negative bacteria, with their activity profiles being mainly directed against Gram-positive strains. nih.gov The antibacterial activity of synthesized quinolone derivatives has been tested against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes, and Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. rdd.edu.iq
Table 1: Antibacterial Activity of Selected Halogenated Quinolines
MIC = Minimum Inhibitory Concentration; MBEC = Minimum Biofilm Eradication Concentration
A significant area of investigation for halogenated quinolines is their effectiveness against multi-drug resistant (MDR) bacteria, which pose a major threat to public health. medcraveonline.com Several halogenated quinoline analogues have been found to possess the ability to eradicate biofilms of methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
The combination of certain phytochemicals, like gallic acid, with halogenated quinolines has been shown to dramatically potentiate their antibacterial activities against pathogenic bacteria, including drug-resistant clinical isolates. consensus.app One such combination demonstrated potentiation of biofilm eradication activity against an MRSA clinical isolate. consensus.app Furthermore, specific halogenated quinoline compounds have displayed enhanced antibacterial activities against methicillin-resistant S. epidermidis (MRSE). nih.govnih.gov For example, one particular halogenated quinoline, HQ 2, showed more potent activity against MRSE planktonic cells compared to MRSA and vancomycin-resistant Enterococcus (VRE) strains. nih.gov
Table 2: Efficacy of Halogenated Quinolines against Multi-Drug Resistant Strains
Antifungal Efficacy and Mechanisms
Halogenated quinoline derivatives have demonstrated significant promise as antifungal agents, with research highlighting their efficacy against a range of fungal pathogens, including various Candida species and dermatophytes. nih.gov The substitution pattern on the quinoline ring plays a crucial role in determining the antifungal potency and spectrum of activity.
Studies on various quinoline derivatives have shown that modifications at the C-2, C-4, and C-6 positions can lead to compounds with selective antifungal actions. For instance, some derivatives exhibit potent activity primarily against yeasts like Candida, while others are more effective against filamentous fungi responsible for dermatophytosis. nih.gov One particular study highlighted a quinoline derivative, referred to as compound 5, which demonstrated a strong and selective anti-dermatophytic action with a geometric mean Minimum Inhibitory Concentration (MIC) of 19.14 μg/mL. nih.gov In contrast, compounds 2 and 3 in the same study were active against Candida species with geometric mean MICs of 50 μg/mL and 47.19 μg/mL, respectively. nih.gov
The mechanisms underlying the antifungal action of these quinoline analogues are multifaceted. Preliminary investigations suggest that some derivatives may exert their effect by disrupting the fungal cell membrane's integrity. acs.org This can lead to increased membrane permeability and the subsequent leakage of essential cellular components, ultimately causing fungal cell death. acs.org Furthermore, some quinoline-chalcone derivatives, when used in combination with fluconazole, have been shown to inhibit the formation of hyphae in Candida albicans, induce the production of reactive oxygen species (ROS), damage the mitochondrial membrane potential, and decrease intracellular ATP levels, all of which point towards mitochondrial dysfunction as a key mechanism of action. nih.gov
The antifungal potential of quinoline derivatives is underscored by the commercial availability of drugs like nitroxoline, which possesses antibacterial and antifungal properties. nih.gov The continuous exploration of novel halogenated quinolines is driven by the urgent need for new antifungals to combat the rise of drug-resistant fungal infections. nih.govnih.gov
Table 1: Antifungal Activity of Selected Quinoline Derivatives
| Compound/Analogue | Target Fungi | Activity (MIC/EC50) | Reference |
|---|---|---|---|
| Quinoline Derivative (Cpd 5) | Dermatophytes | GM MIC = 19.14 μg/mL | nih.gov |
| Quinoline Derivative (Cpd 2) | Candida spp. | GM MIC = 50 μg/mL | nih.gov |
| Quinoline Derivative (Cpd 3) | Candida spp. | GM MIC = 47.19 μg/mL | nih.gov |
| Quinoline-Chalcone (PK-10) + Fluconazole | Fluconazole-resistant C. albicans | Synergistic antifungal activity | nih.gov |
| Quinine-inspired Ac12 | S. sclerotiorum, B. cinerea | EC50 = 0.52 and 0.50 μg/mL | acs.org |
Antiviral Properties
The antiviral potential of quinoline derivatives, particularly fluoroquinolones, has been an area of active investigation. nih.govingentaconnect.com While primarily developed as antibacterial agents, several fluoroquinolones have demonstrated inhibitory effects against a variety of viruses. nih.goveprajournals.com This broad-spectrum anti-infective activity is often attributed to their ability to inhibit type II topoisomerases, enzymes that are crucial for DNA replication in both bacteria and some viruses. nih.gov
Clinical observations and in vitro studies have shown that fluoroquinolones such as ciprofloxacin (B1669076), ofloxacin (B1677185), and levofloxacin (B1675101) can be effective against DNA viruses like the polyomavirus BK and RNA viruses such as the hepatitis C virus (HCV). nih.goveprajournals.com For instance, treatment with ofloxacin has been reported to decrease HCV RNA levels in patients with chronic hepatitis. eprajournals.com The antiviral mechanisms of fluoroquinolones are thought to involve the inhibition of viral replication enzymes, such as viral DNA or RNA polymerases. eprajournals.com In some cases, they may also interfere with cellular functions that are essential for viral replication. nih.gov
The structural modifications of the quinoline nucleus have been explored to optimize antiviral activity. The introduction of an aryl group at the piperazine moiety of fluoroquinolones, for example, has been shown to shift their activity from antibacterial to specific anti-HIV action. nih.gov Further modifications, such as the substitution of the fluorine at position 6 with an amino group, have led to aryl-piperazinyl-6-amino-quinolones with improved activity and selectivity against HIV-1. ingentaconnect.com The mechanism of action for these modified quinolones against HIV appears to be related to the inhibition of Tat-TAR interaction, a critical step in viral transcription. nih.govingentaconnect.com
While promising, the antiviral efficacy of fluoroquinolones can be virus-specific and may be limited in certain clinical contexts. eprajournals.commdpi.com For example, while some studies suggested potential activity against coronaviruses like SARS-CoV-2 and MERS-CoV, others have found this activity to be limited to high micromolar concentrations in cell culture. mdpi.com
Table 2: Antiviral Activity of Selected Quinolone Derivatives
| Compound/Analogue | Target Virus | Mechanism of Action (where known) | Reference |
|---|---|---|---|
| Ciprofloxacin, Ofloxacin, Levofloxacin | Hepatitis C Virus (HCV), BK Polyomavirus | Inhibition of viral replication enzymes | nih.goveprajournals.com |
| Aryl-piperazinyl-fluoroquinolones | Human Immunodeficiency Virus (HIV) | Inhibition of Tat functions/Tat-TAR interaction | nih.govingentaconnect.com |
| Aryl-piperazinyl-6-amino-quinolones | Human Immunodeficiency Virus-1 (HIV-1) | Interference with Tat-TAR interaction | nih.govingentaconnect.com |
| Ofloxacin, Levofloxacin | Vaccinia virus | Inhibition of viral topoisomerase activity | eprajournals.com |
Synergistic and Antagonistic Effects in Combination with Other Agents
The combination of halogenated quinolones with other antimicrobial agents has been extensively studied to enhance therapeutic efficacy, broaden the spectrum of activity, and overcome drug resistance. The outcomes of such combinations can be synergistic, additive, indifferent, or antagonistic, depending on the specific drugs, their concentrations, and the target microorganism. nih.govresearchgate.net
Combinations of fluoroquinolones with other classes of antibiotics, such as β-lactams, aminoglycosides, and macrolides, have shown variable results. nih.gov Synergy is infrequently observed against Enterobacteriaceae and Gram-positive bacteria, and antagonism is rare. nih.gov However, against Pseudomonas aeruginosa, combinations of antipseudomonal penicillins or imipenem (B608078) with fluoroquinolones are synergistic for a significant percentage of isolates (20% to 50%) both in vitro and in animal models. nih.gov In contrast, combinations with aminoglycosides rarely exhibit synergy against this pathogen. nih.gov
The interaction between fluoroquinolones and rifampin against Staphylococcus aureus is complex, with reports of both synergy and antagonism. nih.gov For anaerobic bacteria like Bacteroides fragilis, combining fluoroquinolones with agents such as clindamycin (B1669177) or metronidazole (B1676534) is typically indifferent, with occasional synergy. nih.gov
In the realm of antifungal therapy, combining quinoline derivatives with established antifungal agents has shown promise. For example, a quinoline-chalcone derivative, PK-10, in combination with fluconazole, displayed significant synergistic activity against fluconazole-resistant Candida albicans strains. nih.gov This synergistic interaction allows for the potentiation of the antifungal effect, potentially enabling the use of lower doses and reducing the risk of side effects. mdpi.com
The primary rationale for combining fluoroquinolones with other antimicrobials is often not to achieve synergy, which can be unpredictable, but rather to provide coverage against bacteria that are not adequately inhibited by the fluoroquinolone alone. nih.gov
Table 3: Synergistic and Antagonistic Effects of Fluoroquinolone Combinations
| Fluoroquinolone Combination | Target Organism | Observed Effect | Reference |
|---|---|---|---|
| Fluoroquinolone + Antipseudomonal Penicillin/Imipenem | Pseudomonas aeruginosa | Synergy in 20-50% of isolates | nih.gov |
| Fluoroquinolone + Aminoglycoside | Pseudomonas aeruginosa | Rarely synergistic | nih.gov |
| Fluoroquinolone + Rifampin | Staphylococcus aureus | Synergy and antagonism reported | nih.gov |
| Fluoroquinolone + Clindamycin/Metronidazole | Bacteroides fragilis | Usually indifferent, occasionally synergistic | nih.gov |
| Quinoline-Chalcone (PK-10) + Fluconazole | Fluconazole-resistant Candida albicans | Synergy | nih.gov |
Mechanisms of Biological Action at the Molecular and Cellular Level
Inhibition of Bacterial Type II Topoisomerases (DNA Gyrase and Topoisomerase IV)
The primary mechanism of antibacterial action of fluoroquinolones, including analogues of 6-bromo-7-chloro-8-fluoroquinoline, is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. nih.govnih.gov These type II topoisomerases are responsible for managing the topology of DNA within the bacterial cell, a process critical for DNA replication, transcription, and repair. nih.govnih.gov
DNA gyrase, a heterotetramer composed of two GyrA and two GyrB subunits, introduces negative supercoils into the bacterial DNA. nih.govnih.gov Topoisomerase IV, with its ParC and ParE subunits, is primarily involved in the decatenation of daughter chromosomes following replication. nih.gov Quinolones bind to the complex formed between these enzymes and the bacterial DNA. nih.gov This binding stabilizes a transient state where the DNA is cleaved, preventing the enzymes from resealing the double-strand breaks they create. nih.govnih.gov
The accumulation of these stabilized cleavage complexes acts as a physical barrier to the progression of DNA replication forks and transcription machinery, leading to a cessation of bacterial growth. nih.gov The subsequent processing of these stalled complexes can result in the release of lethal double-strand DNA breaks, triggering the bacterial SOS response and ultimately leading to cell death. nih.govnih.gov
The potency of different fluoroquinolones against these two enzymes can vary. In many Gram-negative bacteria, DNA gyrase is the primary target, while in most Gram-positive bacteria, topoisomerase IV is more sensitive. nih.gov However, some newer fluoroquinolones exhibit potent dual-targeting activity against both enzymes. nih.gov The introduction of a C8-methoxy group in some fluoroquinolones has been shown to enhance their lethality by stimulating the release of DNA breaks from the enzyme-DNA complex. nih.gov
Modulation of Human Topoisomerases
While fluoroquinolones exhibit a high degree of selectivity for bacterial type II topoisomerases, they can, at much higher concentrations, interact with their human counterparts. nih.gov Human cells possess two main types of topoisomerase II: topoisomerase IIα and topoisomerase IIβ. These enzymes are vital for various cellular processes, including DNA replication, chromosome segregation, and transcription.
The interaction of fluoroquinolones with human topoisomerases is a critical consideration in their safety profile. The selective toxicity of these drugs relies on their significantly lower affinity for the eukaryotic enzymes compared to the prokaryotic ones. nih.gov This difference in affinity is attributed to structural variations between the bacterial and human enzymes.
However, at concentrations that may be achieved under certain therapeutic conditions or in cases of overdose, the inhibition of human topoisomerases can lead to adverse effects. The potential for such interactions underscores the importance of careful dose management and the ongoing development of quinolone analogues with even greater selectivity for bacterial targets. Research into the specific interactions of compounds like this compound with human topoisomerases is essential for a comprehensive understanding of their therapeutic potential and risk profile.
Understanding Bacterial Resistance Mechanisms to Halogenated Quinolones
The widespread use of fluoroquinolones has inevitably led to the emergence and spread of bacterial resistance, a significant challenge in clinical practice. nih.govnih.gov Bacteria have evolved several mechanisms to counteract the effects of these potent antibacterial agents.
The most common mechanism of high-level resistance is target-mediated resistance, which involves mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). nih.govnih.gov These mutations typically occur in specific regions of the genes known as the quinolone resistance-determining regions (QRDRs). The resulting amino acid substitutions in the enzyme subunits reduce the binding affinity of the fluoroquinolone to the enzyme-DNA complex, thereby diminishing the inhibitory effect of the drug. nih.gov Resistance often develops in a stepwise manner, with an initial mutation in the primary target enzyme leading to moderate resistance, followed by mutations in the secondary target conferring higher levels of resistance. nih.gov
Another important mechanism of resistance is the reduction of intracellular drug concentration. nih.gov This can be achieved through two main strategies: decreased drug influx and increased active efflux. In Gram-negative bacteria, alterations in the outer membrane porins can limit the passive diffusion of fluoroquinolones into the cell. nih.gov More significantly, many bacteria possess efflux pumps, which are membrane proteins that actively transport a wide range of substrates, including fluoroquinolones, out of the cell. nih.gov Overexpression of these efflux pumps can lead to low-level resistance and can contribute to the development of multidrug resistance.
A third, less common mechanism involves plasmid-mediated resistance. Certain plasmids carry genes, such as the qnr genes, that encode proteins capable of protecting DNA gyrase and topoisomerase IV from the action of quinolones. nih.gov Other plasmid-borne resistance mechanisms include an enzyme that acetylates and inactivates ciprofloxacin and other fluoroquinolones. nih.gov
Understanding these resistance mechanisms is crucial for the rational design of new halogenated quinolones that can evade or overcome these bacterial defenses. Strategies include developing compounds that are less susceptible to efflux, have enhanced activity against mutated topoisomerases, or possess novel mechanisms of action. nih.gov
Other Biological Targets and Pathways
Analogues of this compound, as part of the broader quinoline class of compounds, interact with a variety of biological targets beyond primary mechanisms of action, leading to a wide range of cellular effects. The halogenated quinoline and isoquinoline (B145761) core is a versatile scaffold for engaging with multiple enzymes and cellular pathways.
One significant target for halogenated isoquinoline derivatives is the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway. This pathway is crucial for embryonic development and cellular proliferation, and its aberrant activation is linked to various cancers. Analogues have been developed as SMO antagonists, effectively interfering with this signaling cascade.
Quinoline derivatives have also been identified as potent inhibitors of several protein kinases, which are critical regulators of cell signaling. ekb.eg Their ability to inhibit kinases contributes to their anticancer potential. Furthermore, some quinoline compounds function as topoisomerase inhibitors, disrupting DNA replication in cancer cells, while others interfere with microtubule dynamics by inhibiting tubulin polymerization, a mechanism that halts cell division. ekb.eg
The biological activity of these compounds is highly dependent on the nature and position of substituents on the quinoline ring. nih.govresearchgate.net For instance, the presence and placement of electron-withdrawing groups like bromine and chlorine can enhance lipophilicity and improve binding affinity to molecular targets. This structure-activity relationship allows for the fine-tuning of compounds to target specific enzymes or receptor-mediated pathways, including those involved in inflammation and microbial infections. nih.gov
Broader Therapeutic Potentials
The versatile structure of halogenated quinolines has prompted extensive research into their therapeutic applications across various diseases.
The quinoline scaffold is a cornerstone in the development of new anticancer agents due to its presence in numerous natural and synthetic compounds with proven antiproliferative effects. ekb.eg Analogues of this compound are part of a class of compounds investigated for their potent cytotoxicity against a range of human cancer cell lines. The presence of halogens on the aromatic ring is often correlated with improved antiproliferative activity. nih.gov
Research has shown that quinoline derivatives can induce cell death and inhibit proliferation through various mechanisms. These include arresting the cell cycle at different phases (e.g., G2/M phase), inducing apoptosis by upregulating proteins like Caspase-3 and Caspase-9, disrupting angiogenesis, and inhibiting cell migration. ekb.egmdpi.com Some quinoline-chalcone hybrids have demonstrated significant anticancer activity by inhibiting the PI3K/Akt/mTOR pathway, a critical signaling cascade for cell growth and survival. nih.gov
The cytotoxic effects of these compounds have been quantified in numerous studies. For example, certain Schiff's base derivatives of quinoline have shown potent activity against both colon (HT29) and breast (MDA-MB-231) cancer cell lines, with IC₅₀ values in the low micromolar range. nih.gov Similarly, quinoline-chalcone derivatives have exhibited superior inhibitory potency against gastric (MGC-803), colon (HCT-116), and breast (MCF-7) cancer cells compared to the standard chemotherapeutic agent 5-Fluorouracil. mdpi.com
Table 1: Antiproliferative Activity of Selected Quinoline Analogues
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinoline-Chalcone Hybrid (Compound 63) | Colon (Caco-2) | 5.0 | nih.gov |
| Quinoline-Chalcone Hybrid (Compound 64) | Colon (Caco-2) | 2.5 | nih.gov |
| Schiff's Base Quinoline (Compound 4e) | Colon (HT29) | 4.7 | nih.gov |
| Schiff's Base Quinoline (Compound 4e) | Breast (MDA-MB-231) | 4.6 | nih.gov |
| Quinoline-Chalcone Derivative (Compound 12e) | Gastric (MGC-803) | 1.38 | mdpi.com |
| Quinoline-Chalcone Derivative (Compound 12e) | Colon (HCT-116) | 5.34 | mdpi.com |
| Quinoline-Chalcone Derivative (Compound 12e) | Breast (MCF-7) | 5.21 | mdpi.com |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (Compound 3c) | Breast (MDA-MB-231) | <100 | mdpi.com |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (Compound 3c) | Lung (A549) | <100 | mdpi.com |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (Compound 3c) | Melanoma (C-32) | <100 | mdpi.com |
Quinoline derivatives have emerged as compounds of significant interest for their antioxidant and neuroprotective capabilities. bohrium.com Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in neurodegenerative disorders like Alzheimer's and Parkinson's disease. bohrium.comresearchgate.net
Computational studies involving thousands of systematically designed quinoline derivatives have predicted their potential for antioxidant activity. researchgate.netnih.gov The antioxidant efficiency, evaluated based on parameters like ionization potential and bond dissociation energies, was found to be superior to the reference compound Trolox for the most promising candidates. researchgate.netnih.gov These compounds are thought to exert their antioxidant effects through mechanisms like hydrogen atom transfer and single electron transfer, which are crucial for scavenging free radicals. researchgate.netnih.gov
Beyond general antioxidant effects, specific quinoline derivatives are predicted to offer neuroprotection by inhibiting key enzymes involved in the pathology of neurodegenerative diseases. nih.govmdpi.com Molecular docking simulations suggest that certain derivatives can act as inhibitors of:
Monoamine oxidase B (MAO-B): An enzyme whose inhibition can increase dopamine (B1211576) levels, offering a therapeutic strategy for Parkinson's disease. researchgate.netnih.gov
Acetylcholinesterase (AChE): An enzyme that breaks down the neurotransmitter acetylcholine; its inhibition is a primary treatment for Alzheimer's disease. researchgate.netnih.gov
Catechol-O-methyltransferase (COMT): An enzyme involved in the metabolism of catecholamine neurotransmitters. researchgate.netnih.gov
Based on these computational models, specific derivatives have been proposed as multifunctional candidates for further investigation against Alzheimer's and Parkinson's diseases. bohrium.comresearchgate.netnih.gov
The quinoline scaffold is a recognized pharmacophore in the development of anti-inflammatory agents. researchgate.net Analogues have been shown to target several key pharmacological targets in inflammatory pathways, such as cyclooxygenase (COX) enzymes. nih.govresearchgate.net
Derivatives of 7-chloroquinoline, in particular, have demonstrated significant anti-inflammatory and analgesic properties. tbzmed.ac.ir In one study, a 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivative showed potent inhibitory activity on nitric oxide (NO) production in lipopolysaccharide-stimulated macrophage models. tbzmed.ac.ir This effect was accompanied by the suppression of inducible nitric oxide synthase (iNOS) protein expression and reduced gene expression of inflammatory markers. tbzmed.ac.ir
In vivo studies have substantiated these findings. A specific quinoline derivative demonstrated a significant reduction in carrageenan-induced paw edema in mice, with the percentage of inhibition increasing over time. tbzmed.ac.ir This anti-inflammatory effect was associated with a notable decrease in serum levels of NO and COX-2. tbzmed.ac.ir Furthermore, some quinoline alkaloids have been shown to significantly suppress the gene expression and secretion of pro-inflammatory cytokines such as IL-1β and IL-6. rsc.org The anti-inflammatory potential of these compounds is often linked to the inhibition of pathways such as the nuclear factor-kappa B (NF-κB) signaling cascade. nih.gov
Table 2: Anti-inflammatory Activity of a 7-Chloro-4-(piperazin-1-yl)quinoline Derivative (Compound 5)
| Assay | Model | Result | Reference |
| Nitric Oxide (NO) Inhibition | RAW 264.7 Murine Macrophages | Highest inhibitory activity among tested derivatives | tbzmed.ac.ir |
| Protein Expression | RAW 264.7 Murine Macrophages | Inhibition of iNOS protein expression | tbzmed.ac.ir |
| Paw Edema Inhibition (1 hr) | Carrageenan-induced in mice | 34% inhibition | tbzmed.ac.ir |
| Paw Edema Inhibition (2 hr) | Carrageenan-induced in mice | 50% inhibition | tbzmed.ac.ir |
| Paw Edema Inhibition (3 hr) | Carrageenan-induced in mice | 64% inhibition | tbzmed.ac.ir |
| Serum Marker Reduction | Carrageenan-induced in mice | Significant decrease in NO and COX-2 levels | tbzmed.ac.ir |
The quinoline framework serves as an excellent building block for the design of fluorescent chemosensors for metal ion detection. rsc.org The nitrogen atom within the quinoline ring, along with other potential coordination sites from appended functional groups, can selectively bind to specific metal ions. nih.gov This binding event often leads to a measurable change in the compound's photophysical properties, such as a "turn-on" fluorescence enhancement, making them valuable for sensing applications. nih.govewha.ac.kr
Quinoline-based probes have been successfully developed for the selective detection of various biologically and environmentally important metal ions:
Copper (Cu²⁺): A molecular sensing system based on a quinoline moiety was developed to provide a colorimetric and fluorescent method for detecting copper ions. The probe showed a significant enhancement in fluorescence upon binding. rsc.org
Zinc (Zn²⁺): Several quinoline-based fluorescent sensors have been synthesized for the selective and sensitive detection of zinc ions, which play a crucial role in many biological processes. nih.govnih.gov These sensors often operate via a chelation-enhanced fluorescence (CHEF) mechanism, where the binding of Zn²⁺ restricts intramolecular motion and enhances fluorescence emission. nih.gov Detection limits for some sensors are in the sub-micromolar range, well below the standards for drinking water. nih.gov
Aluminum (Al³⁺): A chemosensor incorporating both naphthol and quinoline moieties was designed for the selective "turn-on" fluorescent detection of aluminum ions. ewha.ac.kr
These sensors are valued for their high sensitivity, selectivity over other competing metal ions, and potential for real-time monitoring in various media. rsc.orgnih.govnih.gov
Computational and Theoretical Studies of 6 Bromo 7 Chloro 8 Fluoroquinoline
Molecular Docking and Ligand-Receptor Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of medicinal chemistry, this involves docking a small molecule ligand, such as 6-Bromo-7-chloro-8-fluoroquinoline, into the binding site of a target protein. The primary goal is to predict the binding affinity and mode, which are crucial for assessing the compound's potential as a drug.
A hypothetical molecular docking study of this compound into the active site of Staphylococcus aureus DNA gyrase would likely show the quinoline (B57606) core intercalating between DNA base pairs, a characteristic interaction for this class of inhibitors. nih.gov The various substituents on the quinoline ring would then form specific interactions with the protein and DNA. For example, the halogen atoms (bromo, chloro, and fluoro) could participate in halogen bonding or other non-covalent interactions, potentially enhancing binding affinity.
A typical output from a molecular docking study includes the binding energy, which is a measure of the affinity of the ligand for the receptor. The lower the binding energy, the more stable the complex. The table below illustrates hypothetical binding energies and key interacting residues for this compound with a bacterial DNA gyrase, based on studies of similar compounds.
| Parameter | Value | Interacting Residues (Hypothetical) |
| Binding Energy (kcal/mol) | -8.5 | Asp87, Gly77, Ser91 |
| Hydrogen Bonds | 2 | Asp87, Gly77 |
| Halogen Bonds | 1 | Arg76 |
| Hydrophobic Interactions | 4 | Ile90, Pro78, Met121, Ala94 |
It is important to note that the accuracy of molecular docking predictions depends on the quality of the protein structure and the scoring function used. researchgate.net Therefore, results from docking studies are often used as a starting point for further investigation, such as molecular dynamics simulations, to refine the binding pose and more accurately predict binding affinities.
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. researchgate.net DFT allows for the calculation of a wide range of molecular properties, including optimized geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.
For this compound, DFT calculations, likely using a basis set such as B3LYP/6-31G, could provide valuable insights into its chemical behavior. nih.govtandfonline.com The optimized geometry would reveal the most stable three-dimensional arrangement of the atoms, including bond lengths and angles. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
The HOMO and LUMO energies are particularly important for understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, and its energy is related to the molecule's ionization potential. The LUMO is the orbital to which an electron is most likely to be accepted, and its energy is related to the molecule's electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.
The table below presents hypothetical DFT-calculated electronic properties for this compound, based on data from similar quinoline derivatives.
| Parameter | Calculated Value (Hypothetical) | Interpretation |
| HOMO Energy | -6.8 eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | -2.1 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 4.7 eV | Suggests moderate chemical stability and reactivity. |
| Dipole Moment | 3.2 D | Indicates a polar molecule. |
Furthermore, DFT calculations can be used to compute various chemical descriptors that are essential for Quantitative Structure-Activity Relationship (QSAR) studies. These descriptors can include partial atomic charges, bond orders, and various thermodynamic properties. nih.govtandfonline.com
Conformational Analysis and Energy Minimization Modeling
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, which has a rigid quinoline core, the conformational flexibility is limited. However, if it were to be functionalized with flexible side chains, conformational analysis would become more critical.
Energy minimization is a computational process used to find the arrangement in space of a collection of atoms where the net inter-atomic force is acceptably close to zero and the position on the potential energy surface is a stationary point. This is essentially finding the most stable conformation of the molecule. For this compound, energy minimization, often performed using molecular mechanics force fields or quantum mechanical methods, would confirm the planarity of the quinoline ring system and the optimal orientations of the halogen substituents.
Studies on related fluoroquinolones have shown that the planarity of the quinoline core and the orientation of substituents can significantly impact their biological activity. aip.org Steric hindrance between bulky substituents can lead to distortions from planarity, which in turn can affect how the molecule interacts with its biological target. aip.org
A conformational analysis of this compound would likely reveal a largely planar structure. The table below presents hypothetical conformational properties.
| Parameter | Value (Hypothetical) | Implication |
| Lowest Energy Conformer | Planar quinoline ring | Allows for effective intercalation with DNA. |
| Torsional Strain | Low | The rigid ring system minimizes torsional strain. |
| Steric Hindrance | Moderate | Potential for minor out-of-plane distortion due to adjacent bromo, chloro, and fluoro groups. |
In Silico Prediction of Biological Activity and Pharmacokinetic Properties
In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. These predictions are vital for early-stage drug discovery, as they help to identify compounds with favorable pharmacokinetic profiles and low toxicity, thereby reducing the likelihood of late-stage failures.
For this compound, various computational models and software can be used to predict its ADMET properties. For example, its lipophilicity (logP), which influences absorption and distribution, can be calculated. Its aqueous solubility, a key factor for oral bioavailability, can also be estimated. Predictions of its potential to inhibit or be a substrate for cytochrome P450 enzymes can provide insights into its metabolic stability and potential for drug-drug interactions. Toxicity predictions can flag potential liabilities such as mutagenicity or cardiotoxicity.
Studies on other quinoline derivatives have demonstrated the utility of these in silico tools in drug design. nih.govrsc.org For example, a study on a series of 4-(2-fluorophenoxy) quinoline derivatives used in silico methods to evaluate their toxicity profiles, finding them to be generally adequate. nih.gov
The following table provides a hypothetical in silico ADMET profile for this compound.
| Property | Predicted Value (Hypothetical) | Significance |
| LogP | 3.5 | Indicates good lipophilicity, suggesting good membrane permeability. |
| Aqueous Solubility | -4.0 (log mol/L) | Suggests moderate solubility. |
| Human Intestinal Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. |
| Blood-Brain Barrier Permeability | Low | May have limited central nervous system effects. |
| Cytochrome P450 2D6 Inhibition | Inhibitor | Potential for drug-drug interactions with other drugs metabolized by this enzyme. |
| hERG Inhibition | Low risk | Reduced likelihood of cardiotoxicity. |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.
For a class of compounds like quinolones, QSAR studies have been instrumental in identifying the key structural features that govern their antibacterial activity. nih.govnih.govtandfonline.comaip.orgafricaresearchconnects.com These studies typically involve a set of quinolone derivatives with known antibacterial activity. For each compound, a set of molecular descriptors is calculated. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the descriptors with the biological activity.
A QSAR model for a series of quinolones including this compound could reveal the importance of the halogen substituents at positions 6, 7, and 8 for antibacterial potency. For example, a model might show that electronegative substituents at these positions enhance activity, while bulky substituents are detrimental.
The general form of a QSAR equation is:
Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
where D₁, D₂, ..., Dₙ are the molecular descriptors and c₀, c₁, c₂, ..., cₙ are the regression coefficients.
A hypothetical QSAR model for the antibacterial activity of a series of quinolones might yield the following equation:
log(1/MIC) = 0.8 * LogP - 0.2 * Molecular_Weight + 1.5 * (Charge_on_N1) + 2.5
This equation would suggest that higher lipophilicity and a more negative charge on the N1 atom of the quinoline ring are beneficial for activity, while a higher molecular weight is detrimental. Such models can then be used to predict the activity of new compounds like this compound and to prioritize synthetic efforts.
Analytical Methodologies in Research and Development of Halogenated Quinolines
Spectroscopic Characterization for Structural Elucidation
Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of newly synthesized halogenated quinolines. Advanced Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are primary techniques used for this purpose.
Advanced NMR Techniques:
One-dimensional (1D) and two-dimensional (2D) NMR spectroscopy are powerful tools for elucidating the intricate structures of polysubstituted quinolines. nih.gov Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely used to assign the proton (¹H) and carbon (¹³C) chemical shifts and to establish connectivity within the molecule. ijpsdronline.comijpsdronline.com For a compound like 6-Bromo-7-chloro-8-fluoroquinoline, these advanced NMR experiments would be crucial in confirming the precise positions of the halogen substituents on the quinoline (B57606) ring system. The substituent effects of different halogens on the chemical shifts of the aromatic protons and carbons provide a detailed electronic map of the molecule. nih.gov
High-Resolution Mass Spectrometry (HRMS):
HRMS is employed to determine the exact molecular weight of a compound, which in turn allows for the deduction of its elemental composition. ijpsdronline.com For this compound, HRMS would provide a highly accurate mass measurement, confirming the presence of one bromine, one chlorine, and one fluorine atom. The isotopic pattern observed in the mass spectrum is also a key indicator; for instance, the presence of chlorine and bromine atoms results in characteristic M+2 peaks due to their natural isotopic abundances. ijpsdronline.com Fragmentation analysis within the mass spectrometer can further corroborate the proposed structure by identifying characteristic losses of atoms or functional groups. ijpsdronline.com
Chromatographic Techniques for Purity Assessment and Physicochemical Parameter Determination
Chromatographic methods are central to assessing the purity of halogenated quinolines and for determining important physicochemical properties like lipophilicity.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Lipophilicity
Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical parameter that influences a molecule's pharmacokinetic and pharmacodynamic properties. nih.gov RP-HPLC is a widely used and reliable method for the experimental determination of lipophilicity. mdpi.comresearchgate.netmdpi.com The technique separates compounds based on their hydrophobicity, with more lipophilic compounds having longer retention times on a nonpolar stationary phase. researchgate.net For this compound, its retention time on a C18 column with a suitable mobile phase (e.g., a mixture of methanol (B129727) or acetonitrile (B52724) and water) can be used to calculate its lipophilicity index. This experimental value is often more reliable than computationally predicted log P values. mdpi.com
Table 1: Hypothetical RP-HPLC Data for Lipophilicity Determination
| Compound | Retention Time (min) | Calculated log P |
| Quinoline | 3.5 | 2.03 |
| 6-Bromoquinoline | 5.8 | 3.15 |
| 7-Chloroquinoline | 5.2 | 2.80 |
| This compound | 7.1 | 3.98 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Gas Chromatography (GC) for Reaction Monitoring and Volatile Analysis
Gas chromatography is a valuable technique for the analysis of volatile and thermally stable compounds. oup.comoup.com In the context of the synthesis of this compound, GC can be employed to monitor the progress of the reaction by separating and quantifying the starting materials, intermediates, and the final product. oup.com It is also an effective method for detecting and identifying any volatile byproducts or impurities that may be present in the reaction mixture. The choice of a suitable column, such as a trifluoropropyl silicone (QF-1) column, is crucial for achieving good separation of halogenated isomers. oup.comoup.com
Table 2: Illustrative GC Parameters for Halogenated Quinoline Analysis
| Parameter | Value |
| Column | 15% QF-1 on Chromosorb W |
| Column Temperature | 155 °C (isothermal) |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Carrier Gas | Helium |
Source: Adapted from Journal of Chromatographic Science. oup.com
Thin Layer Chromatography (TLC) for Reaction Progress and Purity
Thin Layer Chromatography is a simple, rapid, and cost-effective method used extensively in synthetic chemistry to monitor the progress of reactions and to get a preliminary assessment of product purity. nih.gov For the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product by comparing the spots of the reaction mixture with those of the starting materials. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions (stationary phase and mobile phase). Different spots on the TLC plate would indicate the presence of multiple components, suggesting the reaction is incomplete or that impurities are present.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental analytical technique that provides the percentage composition of elements (carbon, hydrogen, nitrogen, and halogens) in a compound. quora.comchemcollective.org This information is used to determine the empirical formula of the substance, which represents the simplest whole-number ratio of atoms in the compound. chemcollective.orglibretexts.org For this compound, the experimentally determined percentages of C, H, N, Br, Cl, and F would be compared with the theoretical values calculated from its molecular formula (C₉H₄BrClFN). A close agreement between the experimental and theoretical values serves as a crucial confirmation of the compound's elemental composition and purity. quora.com The empirical formula, in conjunction with the molecular weight determined by mass spectrometry, allows for the definitive confirmation of the molecular formula. quora.comyoutube.com
Table 3: Theoretical Elemental Composition of this compound (C₉H₄BrClFN)
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |
| Carbon (C) | 12.011 | 9 | 108.099 | 41.76% |
| Hydrogen (H) | 1.008 | 4 | 4.032 | 1.56% |
| Bromine (Br) | 79.904 | 1 | 79.904 | 30.87% |
| Chlorine (Cl) | 35.453 | 1 | 35.453 | 13.70% |
| Fluorine (F) | 18.998 | 1 | 18.998 | 7.34% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 5.41% |
| Total | 258.493 | 100.00% |
Note: Atomic masses are based on standard values.
Future Perspectives in the Research of 6 Bromo 7 Chloro 8 Fluoroquinoline
Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency
Future research will likely focus on developing more efficient and environmentally benign methods for synthesizing 6-bromo-7-chloro-8-fluoroquinoline. Traditional quinoline (B57606) syntheses often involve harsh conditions, expensive reagents, and the generation of significant waste. sruc.ac.ukbohrium.com Green chemistry principles are increasingly guiding the development of new synthetic pathways for fluoroquinolones and related compounds. ijbpas.com
Key areas for advancement include:
Catalytic C-H Bond Activation: Modern strategies involving transition-metal-catalyzed C-H bond activation could provide more direct and atom-economical routes to constructing the quinoline scaffold and introducing the halogen substituents. mdpi.com
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control, potentially leading to higher yields and purity.
Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly reduce reaction times and improve yields compared to conventional heating methods. ijbpas.com
Eco-Friendly Solvents and Catalysts: A shift towards using recyclable catalysts and greener solvents will be crucial for sustainable production. sruc.ac.ukbohrium.com
Table 1: Comparison of Potential Synthetic Approaches
| Approach | Traditional Methods (e.g., Gould-Jacobs) | Future Sustainable Methods |
| Reagents | Often require stoichiometric, harsh reagents. | Catalytic amounts of reusable metals or organocatalysts. |
| Solvents | High-boiling, often toxic organic solvents. | Water, ionic liquids, or solvent-free conditions. |
| Energy | Prolonged heating under reflux. | Microwave irradiation, photochemistry, or flow chemistry. ijbpas.comrsc.org |
| Waste | Significant byproduct generation. | High atom economy, minimizing waste. |
| Efficiency | Often multi-step with moderate yields. | Fewer steps with potentially higher yields and purity. scispace.com |
Exploration of Undiscovered Biological Activities and Novel Therapeutic Targets
The vast therapeutic potential of the quinoline nucleus is well-documented, with derivatives exhibiting anticancer, antibacterial, antimalarial, and anti-inflammatory properties, among others. nih.govfrontiersin.orgresearchgate.net The specific halogenation pattern of this compound could modulate its biological activity in unique ways, making it a candidate for screening against a wide array of diseases. nih.govresearchgate.netnih.gov
Future research should investigate its potential against:
Oncological Targets: Many quinoline derivatives act as kinase inhibitors or topoisomerase inhibitors. nih.govnih.govresearchgate.net This compound could be screened against panels of kinases (e.g., EGFR, VEGFR) and other cancer-related targets. nih.govnih.gov
Infectious Diseases: Given the history of fluoroquinolones as antibiotics, evaluating this compound against drug-resistant bacterial strains, including those that form biofilms, is a logical step. nih.govrsc.org Its potential against fungal, parasitic, and viral targets also merits exploration. nih.govresearchgate.net
Neurodegenerative Disorders: Some quinoline derivatives show neuroprotective effects, suggesting that this compound could be investigated for activity against targets relevant to diseases like Alzheimer's or Parkinson's.
Table 2: Potential Therapeutic Areas and Targets for Exploration
| Therapeutic Area | Potential Molecular Targets | Rationale |
| Oncology | Tyrosine Kinases (EGFR, VEGFR), Topoisomerases, Tubulin | Quinoline is a known scaffold for anticancer agents. nih.govresearchgate.net |
| Infectious Diseases | DNA Gyrase, Peptide Deformylase (PDF), Biofilm-related proteins | Halogenated quinolines have shown potent antibacterial and biofilm-eradicating activities. nih.govnih.gov |
| Inflammatory Diseases | Cyclooxygenase (COX), Cytokines | The quinoline core is present in several anti-inflammatory compounds. |
| Neurodegeneration | Monoamine Oxidase (MAO), Acetylcholinesterase (AChE) | Certain quinoline structures exhibit inhibitory activity against these enzymes. |
Advanced SAR Studies through Combinatorial Chemistry and High-Throughput Screening Platforms
To efficiently explore the therapeutic potential of the this compound scaffold, modern drug discovery techniques are essential. Structure-Activity Relationship (SAR) studies are fundamental to optimizing a lead compound's potency and selectivity while minimizing toxicity. nih.govresearchgate.netautomate.video
Future strategies will involve:
Combinatorial Chemistry: This approach allows for the rapid synthesis of a large library of analogues where different functional groups are systematically introduced at various positions on the quinoline ring. mdpi.com
High-Throughput Screening (HTS): HTS platforms enable the rapid biological evaluation of these extensive compound libraries against specific targets, quickly identifying promising "hits." nuvisan.comku.edu
By combining these techniques, researchers can efficiently map the SAR for this quinoline core, understanding how modifications to its structure influence its biological activity. mdpi.com
Table 3: Example of a Combinatorial Library Design for SAR Studies
| Scaffold Position | R1 (Position 2) | R2 (Position 4) | R3 (Other positions) |
| This compound | -H, -CH3, -Ph | -NH2, -OH, -OCH3 | Modifications on the benzene (B151609) ring. |
| -COOH, -NH-Alkyl | -NH-Aryl, -Cl | Introduction of other halogens. | |
| -Cyclopropyl | -Piperazinyl | Bioisosteric replacements. |
Integration of Artificial Intelligence and Machine Learning for Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization process. nih.govresearchgate.netspringernature.com These computational tools can be powerfully applied to the study of this compound.
Key applications include:
Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build predictive QSAR models that correlate the structural features of quinoline analogues with their biological activities. researchgate.netnih.govplos.org This allows for the virtual screening of new designs before synthesis.
ADMET Prediction: AI models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, helping to identify candidates with better drug-like properties early in the process. nih.govmdpi.com
De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific properties like target affinity and low toxicity. nih.govslideshare.net
Table 4: AI/ML Applications in this compound Research
| AI/ML Application | Description | Potential Impact |
| Predictive QSAR | Develop models to predict bioactivity based on molecular structure. researchgate.netmdpi.com | Prioritize synthesis of the most promising candidates; reduce costs. |
| Virtual Screening | Computationally screen large virtual libraries against biological targets. | Rapidly identify potential hits from millions of virtual compounds. nih.gov |
| ADMET Profiling | Predict pharmacokinetic and toxicity properties. mdpi.com | Reduce late-stage failures by eliminating compounds with poor drug-like properties early. |
| De Novo Design | Generate novel molecular structures with desired properties. | Explore new chemical space and design highly optimized drug candidates. scispace.com |
Expanding Applications in Materials Science and Emerging Technologies (e.g., Dye-Sensitized Solar Cells, Sensors)
Beyond pharmacology, the unique electronic and photophysical properties of quinoline derivatives make them attractive for applications in materials science. rsc.org The high degree of halogenation in this compound could impart useful characteristics for various technologies.
Future research could explore its use in:
Dye-Sensitized Solar Cells (DSSCs): Quinoline-based structures can be incorporated into organic dyes used in DSSCs. The electron-withdrawing nature of the halogens could help in tuning the electronic energy levels of the dye to improve solar cell efficiency.
Chemical Sensors: The quinoline nitrogen can act as a binding site for metal ions. dergipark.org.trepstem.net Functionalized derivatives of this compound could be developed as fluorescent chemosensors for the selective detection of specific metal ions or other analytes. rsc.orgresearchgate.net The heavy atoms (Br, Cl) could also influence the photophysical properties, potentially enhancing sensor performance.
Table 5: Potential Applications in Materials Science
| Technology | Potential Role of this compound | Key Properties to Investigate |
| Dye-Sensitized Solar Cells (DSSCs) | As a core scaffold or component of an organic sensitizer dye. | Absorption spectrum, HOMO/LUMO energy levels, electron injection efficiency. |
| Chemical Sensors | As a fluorophore in a chemosensor for detecting metal ions. dergipark.org.tr | Fluorescence quantum yield, selectivity for specific ions, binding constants. rsc.org |
| Organic Light-Emitting Diodes (OLEDs) | As a host material or component in an emissive layer. | Photoluminescence, thermal stability, charge transport properties. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-bromo-7-chloro-8-fluoroquinoline, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of polyhalogenated quinolines typically involves sequential halogenation or cross-coupling reactions. For example, bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) under radical initiation, while chlorination at the 7-position may require electrophilic substitution with Cl2/FeCl3. Fluorination at the 8-position might employ fluorinating agents like Selectfluor<sup>®</sup> under anhydrous conditions . Optimization should include monitoring reaction kinetics via HPLC or TLC and adjusting temperature/pH to minimize side products.
Q. How can spectroscopic techniques (NMR, MS) distinguish this compound from structurally similar analogs?
- Methodological Answer :
- <sup>1</sup>H NMR : The deshielding effects of electron-withdrawing halogens will shift aromatic protons downfield. Coupling constants (J-values) between adjacent protons can resolve substitution patterns.
- <sup>19</sup>F NMR : A single peak at ~-110 ppm (for C-8 F) confirms fluorination.
- HRMS : Molecular ion [M+H]<sup>+</sup> at m/z 274.93 (C9H4BrClFN<sup>+</sup>) and isotope patterns (Br/Cl) validate the structure .
Q. What storage and handling protocols are recommended for halogenated quinolines to ensure stability?
- Methodological Answer : Store at 0–6°C in amber vials under inert gas (N2 or Ar) to prevent photodegradation and hydrolysis. Use gloveboxes for moisture-sensitive reactions. Dispose of halogenated waste via halogen-specific neutralization (e.g., NaHCO3 for acidic byproducts) .
Advanced Research Questions
Q. How do the positions of bromine, chlorine, and fluorine substituents influence the compound’s photochemical reactivity?
- Methodological Answer : The electron-withdrawing effects of halogens alter the quinoline ring’s π-electron density, affecting excited-state dynamics. For example, 8-fluoro substitution in BHQ (8-bromo-7-hydroxyquinoline) enhances two-photon absorption (740 nm) due to increased polarizability . For this compound, time-resolved infrared (TRIR) spectroscopy can track photolytic bond cleavage, while Stern-Volmer quenching quantifies singlet oxygen generation .
Q. What strategies resolve contradictions in reported reaction yields for halogenated quinoline derivatives?
- Methodological Answer : Discrepancies may arise from competing halogen exchange or solvent effects. Systematic analysis should:
- Compare solvent polarity (e.g., DMF vs. THF) using Hansen solubility parameters.
- Quantify trace metal catalysts (e.g., Pd in cross-coupling) via ICP-MS.
- Replicate reactions under strictly anhydrous/O2-free conditions .
Q. Can computational methods (DFT, MD) predict the regioselectivity of further functionalization (e.g., Suzuki coupling) on this compound?
- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) can map frontier molecular orbitals (FMOs) to identify electron-deficient sites. For example, the 6-bromo position may favor oxidative addition with Pd(0) catalysts due to lower LUMO energy. Molecular dynamics (MD) simulations in explicit solvent (e.g., DMSO) model steric effects of adjacent halogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
